molecular formula C7H5ClN2O4 B1530795 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester CAS No. 1206249-53-7

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

Cat. No. B1530795
M. Wt: 216.58 g/mol
InChI Key: SLSQPCUSVSYWQA-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a chemical compound with the IUPAC name methyl 6-chloro-4-nitro-2-pyridinecarboxylate . It has a molecular weight of 216.58 . This compound is an off-white solid and is a versatile chemical compound used in various scientific research applications.


Molecular Structure Analysis

The InChI code for 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is 1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is an off-white solid . It has a molecular weight of 216.58 .

Scientific Research Applications

Synthesis and Reactivity

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of chiral macrocyclic or linear pyridine carboxamides, demonstrating its utility in generating compounds with potential antimicrobial properties (Al-Salahi et al., 2010). Furthermore, this compound is involved in the synthesis of new pyridine-2,6-carboxamide-derived Schiff bases, highlighting its role in creating structures that exhibit significant antimicrobial activity (Al-Omar & Amr, 2010).

Chemical Transformations

This ester is also pivotal in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through reactions with phenolates and activated methylene nucleophiles, indicating its importance in the development of heterocyclic compounds (Figueroa‐Pérez et al., 2006). The compound's reactivity further extends to the formation of pyrazole derivatives, as shown by the synthesis and characterization of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, underlining its contribution to diversifying pyridine functionalities (Shen et al., 2012).

Analytical and Structural Studies

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers offer insight into the structural characteristics of compounds derived from 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester. This facilitates understanding the compound's role in synthesizing structurally diverse molecules with potential biological activities (Kadir et al., 2019).

Luminescent Metallogel Formation

A unique application of derivatives of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester includes the self-assembly formation of a healable lanthanide luminescent supramolecular metallogel, demonstrating the compound's potential in creating materials with novel optical properties (McCarney et al., 2015).

properties

IUPAC Name

methyl 6-chloro-4-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSQPCUSVSYWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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